molecular formula C8H6F3NO3 B1297831 3-Methoxy-5-nitrobenzotrifluoride CAS No. 328-79-0

3-Methoxy-5-nitrobenzotrifluoride

Cat. No. B1297831
Key on ui cas rn: 328-79-0
M. Wt: 221.13 g/mol
InChI Key: NCPVPJVRLLHBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642624B2

Procedure details

1-Methoxy-3-nitro-5-trifluoromethyl-benzene (10 g, Aldrich) and pyridine-HCl (41.8 g, Aldrich) were mixed together and heated neat at 210° C. in an open flask. After 2.5 h the mixture was cooled to RT and partitioned between 1N HCl and EtOAc. The EtOAc fraction was washed with 1N HCl (4×), brine (1×), dried with Na2SO4, filtered and concentrated in vacuo to form 3-nitro-5-trifluoromethyl-phenol as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1.Cl.N1C=CC=CC=1>>[N+:13]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:6]=1)([O-:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
41.8 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2.5 h the mixture was cooled to RT
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The EtOAc fraction was washed with 1N HCl (4×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.